molecular formula C15H15ClN2O2 B1317925 N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide CAS No. 954585-98-9

N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide

Cat. No.: B1317925
CAS No.: 954585-98-9
M. Wt: 290.74 g/mol
InChI Key: NUWRRHVCAWKLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide is an amide derivative characterized by a propanamide backbone with a 4-chlorophenoxy group at the C2 position and a 4-aminophenyl substituent on the amide nitrogen. This structure combines aromatic and electron-rich moieties, making it a candidate for pharmacological applications, particularly in enzyme inhibition and antimicrobial activity . Its synthesis typically involves coupling 2-(4-chlorophenoxy)propanoic acid with 4-aminophenylamine derivatives under standard amidation conditions .

Properties

IUPAC Name

N-(4-aminophenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10(20-14-8-2-11(16)3-9-14)15(19)18-13-6-4-12(17)5-7-13/h2-10H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRRHVCAWKLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide generally involves the following key steps:

  • Amidation : Formation of the amide bond between a 4-aminophenyl group and a propanoic acid derivative.
  • Etherification : Introduction of the 4-chlorophenoxy moiety to the propanoic acid backbone.

This process typically requires careful control of reaction conditions, such as temperature, solvents, and catalysts, to ensure high yield and purity.

Detailed Reaction Steps

Step 1: Preparation of 4-Chlorophenoxypropanoic Acid

  • Reaction : React 4-chlorophenol with an appropriate halogenated propanoic acid derivative (e.g., 2-bromo- or 2-chloropropanoic acid).
  • Catalyst : Use a base such as potassium carbonate (K₂CO₃) to facilitate ether bond formation.
  • Solvent : Conduct the reaction in a polar aprotic solvent like dimethylformamide (DMF).
  • Outcome : Formation of 4-chlorophenoxypropanoic acid.

Step 2: Amidation Reaction

  • Reaction : Couple the prepared 4-chlorophenoxypropanoic acid with 4-phenylenediamine under dehydrating conditions.
  • Catalyst : Use coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI).
  • Solvent : Perform the reaction in dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : Maintain mild reaction temperatures (e.g., room temperature to 50°C).
  • Outcome : Formation of this compound.

Alternative Synthesis via Nitro Reduction

An alternative route involves the reduction of a nitro precursor:

  • Nitration : Introduce a nitro group to the phenyl ring using nitric acid and sulfuric acid.
  • Reduction : Reduce the nitro group to an amino group using hydrogen gas and a palladium catalyst or chemical reducing agents like tin(II) chloride (SnCl₂).
  • Amidation and Etherification : Combine the reduced amine with chlorophenoxypropanoic acid as described above.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvents Temperature Range Notes
Etherification K₂CO₃, DMF DMF 80–100°C Ensure dry conditions to prevent hydrolysis.
Amidation DCC or CDI DCM or THF Room temp–50°C Monitor reaction progress via thin-layer chromatography (TLC).
Nitro Reduction H₂ with Pd/C or SnCl₂ Ethanol Room temp–50°C Avoid over-reduction; monitor via gas chromatography-mass spectrometry (GC-MS).

Industrial Considerations

In industrial settings, automated reactors and continuous flow processes may be employed to enhance yield and purity. Reaction parameters such as pH, stirring speed, and reagent addition rates are optimized to minimize by-products.

Challenges in Synthesis

  • The introduction of the chlorophenoxy group requires precise control to avoid side reactions.
  • Purification of the final product can be challenging due to close boiling points of potential impurities.
  • Scaling up requires careful adjustment of reaction times and temperatures.

Summary Table for Key Reactions

Reaction Step Key Reagents Product
Etherification K₂CO₃, DMF, 4-chlorophenol 4-Chlorophenoxypropanoic Acid
Amidation DCC/CDI, 4-phenylenediamine This compound

Scientific Research Applications

N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active site residues, while the chlorophenoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents on Propanamide Chain Amine Group Modifications Key Differences
N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide 4-chlorophenoxy at C2 4-aminophenyl Reference compound
N-(4-Aminophenyl)-2-(2-chlorophenoxy)propanamide 2-chlorophenoxy at C2 4-aminophenyl Chlorine position on phenoxy (ortho vs. para)
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide 2,4-dichlorophenoxy at C2 4-amino-2-methylphenyl Additional methyl and chlorine substituents
N-[3,4-(Methylenedioxy)benzyl]-2-(4-chlorophenoxy)propanamide 4-chlorophenoxy at C2 3,4-methylenedioxybenzyl Benzyl amine with fused oxygen ring
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 4-isobutylphenyl at C2 3-chlorophenethyl Phenoxy replaced with isobutylphenyl

Key Observations :

  • Dichlorination: The 2,4-dichlorophenoxy group in enhances lipophilicity, which may improve membrane permeability but increase toxicity .
  • Amine Modifications: Replacing 4-aminophenyl with a methylenedioxybenzyl group () introduces a rigid, electron-donating structure, favoring interactions with aromatic enzyme pockets .

Physical and Chemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Profile
This compound Not reported 290.75 (calc.) Likely polar aprotic solvents
N-[3,4-(Methylenedioxy)benzyl]-2-(4-chlorophenoxy)propanamide 101–104 334.3 (M+H)+ Soluble in chloroform, ethyl acetate
2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)propanamide Not reported 317.36 Insoluble in water, soluble in DMSO

Notes:

  • The methylenedioxybenzyl analogue’s higher molecular weight correlates with increased melting point .
  • Thioamide derivatives () exhibit lower solubility due to aromatic stacking interactions .

Biological Activity

N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an aminophenyl group and a chlorophenoxy moiety, which are significant for its interaction with biological targets. Understanding its biological activity is crucial for developing therapeutic applications, particularly in cancer research and enzyme inhibition studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN2O2, with a molecular weight of 290.74 g/mol. The presence of both the amino and chlorophenoxy groups suggests potential for diverse interactions with biological macromolecules, such as proteins and nucleic acids.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H15ClN2O2
Molecular Weight290.74 g/mol
Functional GroupsAmino, Chlorophenoxy
SolubilitySoluble in organic solvents

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. The compound's mechanism involves interaction with specific enzymes, potentially leading to modulation of their activity. For instance, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

Case Study: Enzyme Inhibition in Cancer Cells

A study investigated the effects of this compound on various cancer cell lines. The results indicated that this compound exhibited selective toxicity against non-small-cell lung cancer (NSCLC) lines, reflecting its potential as a therapeutic agent.

Anticancer Properties

The compound has shown promise in preclinical models as an anticancer agent. It appears to induce apoptosis in cancer cells by disrupting critical signaling pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
H2122<1Inhibition of metabolic enzymes
H460<1Induction of apoptosis
HCC95<1Disruption of cell cycle regulation

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their structure and function.
  • Hydrophobic Interactions : The chlorophenoxy group may interact with hydrophobic regions within enzymes, leading to inhibition or modulation of enzymatic activity.
  • Cell Cycle Regulation : By affecting key regulatory proteins, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide, and how is structural confirmation achieved?

The compound is typically synthesized via coupling reactions. For example, 2-(4-chlorophenoxy)propanoic acid is reacted with 4-aminophenyl derivatives using coupling agents like HATU (1-bis(dimethylamino)methylenebis(dimethylamino)methylene -1H-1,2,3-triazolo4,5b4,5-b pyridinium 3-oxide hexafluorophosphate) in chloroform, followed by precipitation and purification. Yield optimization (73–86%) is achieved through controlled stoichiometry and solvent selection . Structural confirmation relies on 1H/13C NMR (e.g., δ 1.58 ppm for methyl protons, δ 4.67 ppm for methine) and mass spectrometry (observed m/z 334.3 for [M+H]⁺). Purity is assessed via HPLC (≥97%) and TLC (Rf ~0.55 in hexane:EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.6–7.3 ppm) and carbon backbone .
  • ESI-MS/HRMS : Validates molecular weight (e.g., m/z 334.3 vs. calculated 333.1 Da) .
  • HPLC : Quantifies purity (>97%) using reverse-phase columns and UV detection .

Q. What are common purity assessment methods, and how are discrepancies addressed?

Purity is evaluated via HPLC (retention time matching), melting point analysis (101–104°C), and TLC . Discrepancies in melting points or Rf values may arise from residual solvents or stereochemical impurities. Recrystallization in ethanol or acetonitrile is used to improve purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .
  • Temperature control : Reactions at 0–5°C minimize side reactions during acid activation .
  • Catalyst use : Triethylamine or DMAP accelerates amide bond formation .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradient) isolates the target compound from byproducts like unreacted phenol or dimeric species .

Q. How do structural modifications influence biological activity in related propanamide derivatives?

  • Phenoxy substituents : Electron-withdrawing groups (e.g., 4-Cl) enhance metabolic stability and target binding. For example, N-(4-aminophenyl) derivatives with 4-Cl substitution show improved antichlamydial activity (IC50 < 1 µM) compared to unsubstituted analogs .
  • Amide linkage : Methylation of the propanamide α-carbon reduces steric hindrance, increasing affinity for enzymes like FabI (MIC 1.95 µg/ml against B. subtilis) .

Q. What computational strategies predict binding interactions with biological targets (e.g., GLUT2)?

  • Docking studies : Molecular docking (AutoDock Vina) identifies binding poses in GLUT2’s substrate pocket, prioritizing compounds with hydrogen bonds to residues like Asn29 and Trp420 .
  • 3D-QSAR : Pharmacophore models highlight critical features (e.g., hydrophobic phenoxy groups, hydrogen-bond acceptors) for inhibitory activity .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate binding .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Comparative analysis : Cross-reference with literature (e.g., δ 4.35 ppm for benzyl protons in similar propanamides) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry. For example, 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide was crystallographically validated to confirm bond angles and torsion .
  • HSQC/HMBC NMR : Correlates proton and carbon signals to assign quaternary carbons and complex coupling patterns .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
  • Green chemistry : Replace chlorinated solvents (e.g., CHCl3) with cyclopentyl methyl ether (CPME) to enhance safety and sustainability .
  • Quality-by-Design (QbD) : DOE (Design of Experiments) optimizes parameters like pH, temperature, and reagent ratios for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.